Quinuclidinyl-2-thienyl-4-bromobenzilate
Description
Quinuclidinyl-2-thienyl-4-bromobenzilate is a synthetic anticholinergic compound characterized by a quinuclidinyl moiety linked to a benzilate ester group substituted with a 4-bromo-phenyl ring and a 2-thienyl ring. Its structure confers high affinity for muscarinic acetylcholine receptors (mAChRs), particularly the M1–M5 subtypes, making it a potent competitive antagonist.
Properties
CAS No. |
134637-07-3 |
|---|---|
Molecular Formula |
C19H20BrNO3S |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-(4-bromophenyl)-2-hydroxy-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C19H20BrNO3S/c20-15-5-3-14(4-6-15)19(23,17-2-1-11-25-17)18(22)24-16-12-21-9-7-13(16)8-10-21/h1-6,11,13,16,23H,7-10,12H2 |
InChI Key |
JCEPJUVHFGPVHP-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=C(C=C3)Br)(C4=CC=CS4)O |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=C(C=C3)Br)(C4=CC=CS4)O |
Synonyms |
2-thienyl-4-Br-QNB quinuclidinyl-2-thienyl-4-bromobenzilate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Quinuclidinyl-2-thienyl-4-bromobenzilate belongs to a class of quinuclidinyl benzilate derivatives. Key analogues include:
3-Quinuclidinyl Benzilate (QNB, BZ): Structure: Lacks the 4-bromo and 2-thienyl substituents. Receptor Affinity: Binds non-selectively to mAChRs with sub-nanomolar affinity (Ki ~0.1–0.5 nM). Pharmacokinetics: Longer half-life due to absence of bromine, reducing metabolic clearance. Toxicity: Causes severe delirium at doses >0.1 mg/kg in humans.
Quinuclidinyl-4-iodobenzilate (QIB) :
- Structure : Substitutes bromine with iodine.
- Receptor Selectivity : Higher M3 subtype affinity (Ki = 0.08 nM) due to iodine’s larger atomic radius.
- Metabolism : Increased hepatic clearance compared to brominated analogues.
Quinuclidinyl-2-furylbenzilate :
- Structure : Replaces thienyl with a furyl group.
- Binding Kinetics : Reduced mAChR affinity (Ki = 2.3 nM) due to weaker π-π interactions.
Data Table: Comparative Pharmacological Profiles
| Compound | mAChR Ki (nM) | Metabolic Half-Life (h) | LogP | Key Structural Features |
|---|---|---|---|---|
| Quinuclidinyl-2-thienyl-4-bromobenzilate | 0.4–1.2 | 6–8 | 3.8 | 4-Bromo, 2-thienyl, quinuclidinyl |
| 3-Quinuclidinyl Benzilate (QNB) | 0.1–0.5 | 12–16 | 2.5 | Unsubstituted benzilate |
| Quinuclidinyl-4-iodobenzilate | 0.08–0.3 | 4–6 | 4.2 | 4-Iodo, quinuclidinyl |
| Quinuclidinyl-2-furylbenzilate | 2.3–3.1 | 3–5 | 2.9 | 2-Furyl, quinuclidinyl |
Research Findings
- Receptor Binding: The 4-bromo substitution in Quinuclidinyl-2-thienyl-4-bromobenzilate enhances hydrophobic interactions with mAChR transmembrane domains, increasing binding stability compared to non-halogenated analogues.
- Metabolic Stability : The bromine atom slows oxidative metabolism by cytochrome P450 enzymes, extending half-life relative to QIB.
- Neurotoxicity : The thienyl group may exacerbate central nervous system (CNS) effects due to enhanced penetration into lipid-rich neural tissues.
Notes on Provided Evidence
The Safety Data Sheet () references 2-(4-Bromophenyl)quinoline-4-carboxylic acid (CAS 103914-52-9), a structurally distinct compound with a quinoline core and carboxylic acid group. For accurate comparisons, studies on quinuclidinyl benzilate derivatives should be prioritized.
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